Cas no 2228121-89-7 (1-amino-4-ethoxypentan-2-ol)

1-amino-4-ethoxypentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-ethoxypentan-2-ol
- 2228121-89-7
- EN300-1795003
-
- インチ: 1S/C7H17NO2/c1-3-10-6(2)4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
- InChIKey: TVFCYDLKCSYFFH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)CC(CN)O
計算された属性
- せいみつぶんしりょう: 147.125928785g/mol
- どういたいしつりょう: 147.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 78
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 55.5Ų
1-amino-4-ethoxypentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795003-0.05g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1795003-5.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 5g |
$4143.0 | 2023-06-02 | ||
Enamine | EN300-1795003-10.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 10g |
$6144.0 | 2023-06-02 | ||
Enamine | EN300-1795003-0.25g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1795003-2.5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1795003-1.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 1g |
$1429.0 | 2023-06-02 | ||
Enamine | EN300-1795003-1g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1795003-5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 5g |
$4143.0 | 2023-09-19 | ||
Enamine | EN300-1795003-0.5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1795003-0.1g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.1g |
$1257.0 | 2023-09-19 |
1-amino-4-ethoxypentan-2-ol 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
1-amino-4-ethoxypentan-2-olに関する追加情報
Chemical Profile of 1-amino-4-ethoxypentan-2-ol (CAS No: 2228121-89-7)
1-amino-4-ethoxypentan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2228121-89-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a pentane backbone with functional groups including an amino group and an ethoxy substituent, exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 1-amino-4-ethoxypentan-2-ol consists of a five-carbon chain with an amine group (-NH₂) at the first carbon, an ethoxy group (-OCH₂CH₃) at the fourth carbon, and a hydroxyl group (-OH) at the second carbon. This arrangement imparts distinct chemical properties, making it a versatile building block for medicinal chemists and biochemists. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in various biochemical reactions and applications.
In recent years, 1-amino-4-ethoxypentan-2-ol has been explored for its potential in drug discovery and development. Its structural features suggest compatibility with enzyme catalysis and ligand binding interactions, which are critical for designing novel therapeutic agents. Researchers have been particularly interested in its role as a precursor in the synthesis of peptidomimetics and other bioactive molecules. The compound’s ability to undergo selective modifications allows for the creation of derivatives with tailored pharmacological properties.
One of the most compelling aspects of 1-amino-4-ethoxypentan-2-ol is its utility in the development of enzyme inhibitors. The combination of an amino group and an ethoxy side chain provides multiple sites for interaction with biological targets, such as kinases and proteases. Recent studies have demonstrated its effectiveness in modulating the activity of these enzymes, which are often implicated in various diseases, including cancer and inflammatory disorders. The compound’s ability to act as a scaffold for structure-based drug design has opened new avenues for therapeutic intervention.
The synthetic pathways involving 1-amino-4-ethoxypentan-2-ol have also been optimized for efficiency and scalability. Advances in catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the rapid construction of complex derivatives from this intermediate. These synthetic strategies not only improve yield but also reduce the environmental impact of drug production processes. The growing emphasis on green chemistry has made compounds like 1-amino-4-ethoxypentan-2-ol increasingly attractive for industrial applications.
Furthermore, 1-amino-4-ethoxypentan-2-ol has found utility in materials science beyond pharmaceuticals. Its structural motifs have been incorporated into polymers and coatings that exhibit enhanced mechanical strength and biodegradability. The hydroxyl and amino groups contribute to hydrogen bonding networks, improving material stability while maintaining flexibility. This dual functionality makes it a promising candidate for developing sustainable materials with applications ranging from packaging to biomedical devices.
The biochemical properties of 1-amino-4-ethoxypentan-2-ol have also been studied in the context of metabolic pathways. Researchers have investigated its potential role as a substrate or regulator in cellular processes, particularly those involving amino acid metabolism. Understanding these interactions could lead to novel therapeutic approaches for metabolic disorders, where modulation of specific pathways is crucial for treatment. The compound’s dual functionality allows it to participate in multiple biochemical reactions, making it a rich subject for mechanistic studies.
As research continues to uncover new applications for 1-amino-4-ethoxypentan-2-ol, its significance in synthetic chemistry is likely to grow. The ability to derivatize this compound into diverse structures underscores its importance as a versatile intermediate. Whether used in drug development or materials science, 1-amino-pentanediol (another name for this compound) continues to be a focal point for innovation. Its unique combination of functional groups ensures that it will remain relevant as new methodologies emerge and as demands for sustainable solutions increase.
The future prospects for 1-amino-pentanediol are bright, with ongoing research exploring its potential in areas such as nanotechnology and bioengineering. Its structural adaptability allows it to be integrated into advanced materials designed for specific functions, such as drug delivery systems or biosensors. By leveraging its chemical properties, scientists can develop next-generation products that address complex challenges across multiple industries.
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